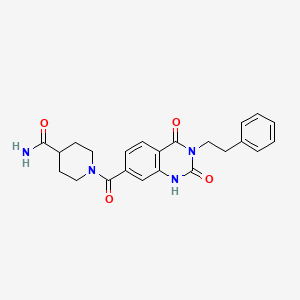

![molecular formula C10H6ClF3N4O B2403298 N-[4-chloro-3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide CAS No. 936324-14-0](/img/structure/B2403298.png)

N-[4-chloro-3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[4-chloro-3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide” is a chemical compound with the empirical formula C16H13ClF3NO2 . It is also known as CTB or CTPB . It is derived from anacardic acid and is a simplified analog of CTPB with comparable or higher activity .

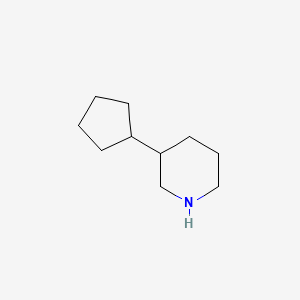

Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring attached to a carboxamide group and a phenyl ring substituted with a chloro and a trifluoromethyl group . The molecular weight is 343.73 .Physical and Chemical Properties Analysis

This compound is a white to off-white powder . It is soluble in DMSO at concentrations greater than 10 mg/mL . It should be stored at temperatures between 2-8°C .Scientific Research Applications

Antitumor Activity : A study by Ji et al. (2018) reported the synthesis of a compound structurally similar to N-[4-chloro-3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide. This compound showed significant inhibitory capacity against the proliferation of A549 and BGC-823 cancer cell lines, indicating its potential as an antitumor agent.

NF-kappaB and AP-1 Gene Expression Inhibition : Research by Palanki et al. (2000) focused on derivatives of this compound as inhibitors of NF-kappaB and AP-1 transcription factors, crucial in inflammation and cancer progression.

Chemical Synthesis and Structural Analysis : Several studies, such as those by Shainyan & Meshcheryakov (2015) and Zhong et al. (2010), have explored the synthesis and crystal structures of triazole derivatives, contributing to the understanding of their chemical properties and potential applications.

Antimicrobial Activity : A study by Bąk et al. (2020) investigated the antimicrobial properties of naphthalene-2-carboxamide derivatives, which include compounds similar to this compound, showing promising activity against methicillin-resistant Staphylococcus aureus.

Synthesis of Novel Compounds : Research like that by Bonacorso et al. (2015) focuses on developing new synthesis methods for triazole derivatives, enhancing the efficiency and scope of pharmaceutical research.

Cytotoxic Activity in Cancer Research : The study by Hernández-Vázquez et al. (2018) synthesized macrocycles containing triazole moieties, demonstrating cytotoxicity against cancer cell lines, highlighting the potential of these compounds in cancer therapy.

Mechanism of Action

Target of Action

The primary target of N-[4-chloro-3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide is the p300 histone acetyltransferase (HAT) . This enzyme plays a crucial role in gene regulation by controlling the acetylation of histones, which can influence the structure of chromatin and the transcriptional activity of genes .

Mode of Action

This compound selectively activates p300 HAT activity . It directly binds to p300, enhancing its HAT activity in a concentration-dependent manner, with maximal activation observed at 275 μM .

Biochemical Pathways

The activation of p300 HAT by this compound can affect various biochemical pathways. The acetylation of histones by p300 HAT can lead to the relaxation of chromatin structure, thereby facilitating the access of transcription factors to DNA and promoting gene expression . This can have downstream effects on numerous cellular processes, including cell growth, differentiation, and response to external stimuli .

Result of Action

The activation of p300 HAT by this compound can lead to changes in gene expression, which can have various molecular and cellular effects. For instance, in the context of analgesic pharmacophore models, derivatives of a similar compound (4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol) have been shown to display potent analgesic efficacy . These compounds were found to relieve pain by depressing peripheral and centrally mediated pain through opioid-independent systems .

Safety and Hazards

Properties

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N4O/c11-7-2-1-5(3-6(7)10(12,13)14)16-9(19)8-4-15-18-17-8/h1-4H,(H,16,19)(H,15,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKHSYXMVPUPHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=NNN=C2)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Bis(2-thiocarbamoylbenzyl)amino]thiobenzamide](/img/structure/B2403217.png)

![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}cyclopropanecarboxamide](/img/structure/B2403224.png)

![4-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2403225.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2403227.png)

![(E)-3-(3,5-dichlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2403228.png)

![N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2403231.png)

![3-Methyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2403234.png)

![8-(3,5-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2403235.png)

![1'-((3-chloro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2403236.png)